REACTION_CXSMILES
|
[CH:1]([S:4]([C:7]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:8]=1[C:9]#[N:10])(=[O:6])=[O:5])([CH3:3])[CH3:2]>C1COCC1.[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:7]([S:4]([CH:1]([CH3:3])[CH3:2])(=[O:6])=[O:5])=[C:8]([CH:11]=1)[C:9]#[N:10]
|
Name
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|
Quantity
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1.26 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S(=O)(=O)C1=C(C#N)C=C(C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
20 mL
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Type
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solvent
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
was hydrogenated at 50 psi overnight
|
Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
|
The reaction was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(=C(C#N)C1)S(=O)(=O)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.09 g | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |